N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide is a synthetic compound known for its role as a potent and reversible inhibitor of human cathepsin L. This compound has garnered attention in scientific research due to its specificity and efficacy in inhibiting cathepsin L, an enzyme implicated in various pathological conditions, including cancer and parasitic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide typically involves multiple steps:
Protection of L-tryptophan: The amino group of L-tryptophan is protected using tert-butoxycarbonyl (Boc) to form Boc-L-tryptophan.
Formation of the hydrazide: Boc-L-tryptophan is then reacted with hydrazine to form Boc-L-tryptophan hydrazide.
Thioester formation: The hydrazide is further reacted with 2-[(2-ethylphenyl)amino]-2-oxoethyl thioester under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale, yield, and purity. This involves:
Batch processing: Large-scale reactors are used to ensure consistent reaction conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity levels (≥97%).
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products
Sulfoxides and sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.
Biology: Investigated for its role in inhibiting cathepsin L, which is involved in protein degradation and processing.
Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
The compound exerts its effects by binding to the active site of cathepsin L, thereby inhibiting its proteolytic activity. This inhibition is reversible and highly specific, with an IC₅₀ value of 56 nM . The molecular targets include the catalytic cysteine residue of cathepsin L, and the inhibition pathway involves the formation of a stable enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
E-64: Another potent cathepsin L inhibitor but with irreversible binding.
Leupeptin: A reversible inhibitor of serine and cysteine proteases, including cathepsin L.
Pepstatin A: An inhibitor of aspartic proteases, with some activity against cathepsin L.
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide is unique due to its reversible inhibition and high specificity for cathepsin L, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWAYTTYNFEKL-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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